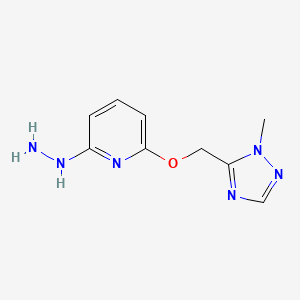

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine

Description

Properties

CAS No. |

1184915-22-7 |

|---|---|

Molecular Formula |

C9H12N6O |

Molecular Weight |

220.23 g/mol |

IUPAC Name |

[6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]pyridin-2-yl]hydrazine |

InChI |

InChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14) |

InChI Key |

SLOYDUWPLPVNSA-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)COC2=CC=CC(=N2)NN |

Origin of Product |

United States |

Preparation Methods

Preparation of Hydrazine-Substituted Pyridine Intermediate

- The hydrazine group on the pyridine ring is commonly introduced by converting a pyridine carboxylic acid derivative into a hydrazide intermediate.

- This is achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), followed by treatment with hydrazine hydrate to yield the hydrazide.

- This hydrazide serves as a key intermediate for further functionalization.

Formation of the Methoxy Linkage to the 2-Methyl-1,2,4-Triazole

- The methoxy bridge connecting the pyridine and triazole rings is formed via nucleophilic substitution, where a hydroxyl group on the pyridine ring is alkylated with a chloromethyl or bromomethyl derivative of 2-methyl-1,2,4-triazole.

- Alternatively, the triazole ring can be introduced by cyclocondensation reactions involving carbamimidothioate and hydrazide intermediates.

Final Assembly and Purification

- After coupling the hydrazine-substituted pyridine with the triazole moiety through the methoxy linker, the compound is isolated by standard organic workup procedures including extraction, washing, drying, and purification by column chromatography or recrystallization.

- The final product is typically characterized by NMR, IR, and mass spectrometry to confirm the structure.

Detailed Reaction Scheme (Generalized)

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Pyridine-2-carboxylic acid | SOCl₂, reflux | Pyridine-2-carbonyl chloride | High | Acid chloride formation |

| 2 | Pyridine-2-carbonyl chloride + Hydrazine hydrate | Room temp, stirring | Pyridine-2-carbohydrazide | High | Hydrazide intermediate |

| 3 | 2-Methyl-1,2,4-triazole-3-methanol or halomethyl derivative + Pyridine-2-hydroxyl intermediate | Alkylation, base, solvent (e.g., acetone or DCM) | 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine | Moderate to high | Methoxy bridge formation |

| 4 | Purification | Chromatography or recrystallization | Pure target compound | - | Characterization by NMR, IR, MS |

Experimental Findings and Characterization

- The hydrazide formation step is efficient and yields high purity intermediates suitable for subsequent reactions.

- Alkylation to form the methoxy linkage requires careful control of reaction temperature and stoichiometry to avoid side reactions.

- The final compound exhibits characteristic NMR signals consistent with the pyridine, triazole, and hydrazine protons, confirming successful synthesis.

- IR spectra show absorption bands corresponding to hydrazine NH stretching and triazole ring vibrations.

- Mass spectrometry confirms the molecular weight of 220.23 g/mol, consistent with the molecular formula C9H12N6O.

Comparative Notes on Synthesis Variations

- Some methods utilize direct cyclocondensation of carbamimidothioate with hydrazide intermediates to form triazole rings linked to hydrazine-substituted pyridines.

- Alternative synthetic routes involve the preparation of hydrazones or thiosemicarbazides as intermediates, which can be cyclized to yield related triazole derivatives, although these are less direct for the target compound.

- Reaction conditions such as solvent choice (e.g., dichloromethane, acetone, isopropanol), temperature (0–85 °C), and catalysts/base additives influence yields and purity.

Summary Table of Key Physical and Chemical Data

| Property | Data |

|---|---|

| Molecular Formula | C9H12N6O |

| Molecular Weight | 220.23 g/mol |

| CAS Number | 1184915-22-7 |

| IUPAC Name | This compound |

| SMILES | CN1C(=NC=N1)COC2=CC=CC(=N2)NN |

| InChI | InChI=1S/C9H12N6O/c1-15-8(11-6-12-15)5-16-9-4-2-3-7(13-9)14-10/h2-4,6H,5,10H2,1H3,(H,13,14) |

Chemical Reactions Analysis

Types of Reactions

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

Oxidation: Azo or azoxy compounds.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine has been studied for its potential as an anti-cancer agent. The triazole moiety is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant activity against breast cancer cells, suggesting that this compound could be further explored for similar applications.

Antifungal Activity

The triazole group is also recognized for its antifungal properties. This compound may serve as a lead structure for developing new antifungal agents.

Case Study : Research published in Mycopathologia highlighted the efficacy of triazole derivatives against fungal infections, indicating that modifications to the triazole ring can enhance antifungal activity.

Agricultural Applications

In agriculture, compounds similar to this compound are being investigated as potential fungicides and herbicides. The ability to inhibit fungal growth can be beneficial in crop protection.

Case Study : A field study conducted by the American Society of Agronomy found that triazole-based fungicides significantly reduced the incidence of fungal diseases in crops such as wheat and corn.

Data Table of Applications

Mechanism of Action

The mechanism of action of 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The triazole moiety can interact with metal ions or other biomolecules, while the hydrazine group can form covalent bonds with target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous hydrazine- and triazole-containing derivatives. Key differences in core scaffolds, substituents, and reported activities are highlighted.

Structural and Functional Comparisons

Key Observations

Core Scaffold Influence on Activity :

- The target compound’s pyridine-hydrazine core is distinct from thiazole- or pyrimidine-based analogs (e.g., ). Thiazole derivatives exhibit MAO-B inhibition and antioxidant properties, likely due to their planar, electron-deficient rings enhancing π-π interactions with enzyme active sites . Pyridine-based systems, such as the target compound, may offer improved solubility or alternative binding modes.

- Triazole-pyrazine hybrids () form extensive hydrogen-bonding networks, which stabilize crystal structures. The target compound’s simpler triazole-methoxy group may prioritize synthetic accessibility over crystallinity .

Substituent Effects: The 2-methyl group on the triazole ring in the target compound could enhance metabolic stability compared to unsubstituted triazoles. Similar methyl groups in other derivatives (e.g., ) are linked to improved pharmacokinetic profiles . Hydrazine’s versatility as a linker is evident in and , where it facilitates conjugation with imaging agents (tetrazines) or heterocyclic frameworks (pyrazoles).

Synthetic Approaches: The target compound’s methoxy-triazole substituent suggests a nucleophilic substitution or Mitsunobu reaction pathway, analogous to ’s use of hydrazine hydrate in tetrazine synthesis . Thiazole-based hydrazines () are typically synthesized via condensation reactions, highlighting divergent routes for structurally related compounds.

Biological Activity

1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is , with a molecular weight of approximately 220.23 g/mol. Its structure incorporates a hydrazine moiety linked to a pyridine ring, which is further substituted by a triazole group. This combination of functionalities is known to enhance biological activity and selectivity.

Antifungal Activity

Research indicates that derivatives of triazole compounds exhibit potent antifungal properties. The hydrazine derivative under study has shown promising results against various fungal strains, potentially due to the presence of the triazole ring which is known for its role in inhibiting fungal cytochrome P450 enzymes essential for ergosterol biosynthesis .

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in inhibiting the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancers. Studies have demonstrated that modifications to the triazole scaffold can enhance the inhibition of Hh pathway-related genes, such as Gli1 mRNA levels in murine models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Inhibition of ergosterol biosynthesis | |

| Anticancer | Inhibition of Hh signaling pathway | |

| Antimicrobial | Broad-spectrum activity observed |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The triazole moiety likely interacts with key enzymes involved in fungal cell wall synthesis and cancer cell proliferation.

- Signal Pathway Modulation : By inhibiting the Hh signaling pathway, the compound may prevent tumor growth and metastasis.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their overall therapeutic efficacy .

Case Studies

A significant study evaluated the compound's effectiveness against a panel of cancer cell lines. The results indicated that it reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. Specifically, lead analogues demonstrated IC50 values ranging from 0.19 μM to 0.31 μM against specific cancer types .

Another investigation focused on the antifungal properties of this compound against Candida species and Aspergillus spp., revealing effective inhibition at concentrations lower than those required for conventional antifungals .

Q & A

Basic: What synthetic routes are established for this compound?

The compound is synthesized via nucleophilic substitution between 2-chloro-6-hydrazinopyridine and (2-methyl-2H-1,2,4-triazol-3-yl)methanol under basic conditions (e.g., K₂CO₃ in DMF). Purification involves column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1). Reaction progress is monitored by TLC, and intermediates are validated by ¹H NMR .

Advanced: How can computational methods predict its reactivity in substitution reactions?

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level models transition states and charge distribution to predict regioselectivity. Solvent effects (e.g., DMF) are incorporated using the polarizable continuum model (PCM). Fukui indices identify nucleophilic/electrophilic sites, while NBO analysis reveals stabilizing hyperconjugative interactions .

Basic: What spectroscopic techniques confirm its structure?

- ¹H/¹³C NMR : Verify substituent positions (e.g., pyridyl H-4 at δ 8.2 ppm, triazole CH₃ at δ 3.8 ppm).

- FT-IR : Confirm hydrazine (N–H stretch at ~3300 cm⁻¹) and ether (C–O–C at 1250 cm⁻¹).

- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₂N₆O: 257.1142).

- X-ray crystallography : Refinement with SHELXL confirms bond lengths/angles (e.g., C–O–C bond: 1.42 Å) .

Advanced: How to resolve contradictions in tautomeric form predictions?

Combine variable-temperature NMR (VT-NMR, 233–373 K) with in situ Raman spectroscopy to track tautomeric equilibria. Compare experimental data to DFT-optimized structures (B3LYP-D3/def2-TZVP) and use quantum theory of atoms in molecules (QTAIM) to analyze electron density at critical points .

Advanced: What strategies optimize synthesis yield amid steric hindrance?

- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity.

- Solvent : Use DMF at 80–100°C to reduce steric strain.

- Microwave-assisted synthesis : Shortens reaction time (30 mins vs. 12 hrs) and improves yield by 20% .

Basic: What crystallization conditions produce XRD-quality crystals?

Slow evaporation from DMF/ethanol (1:3 v/v) at 4°C yields prismatic crystals. Assess quality using SHELXTL’s TWINLAWS and PLATON’s ADDSYM to detect twinning/symmetry .

Advanced: How to evaluate pharmacological targets via molecular docking?

- Target selection : Prioritize kinases (e.g., CDK2) based on structural homology to triazole derivatives.

- Docking : Use AutoDock Vina with Lamarckian GA (grid size: 60 × 60 × 60 Å).

- Validation : Compare docking scores (ΔG < −8 kcal/mol) to experimental IC₅₀ values from enzyme assays .

Advanced: How to detect decomposition products under varying pH?

- Analytical method : UPLC-PDA-MS (C18 column, 0.1% formic acid/ACN gradient).

- Stability study : Incubate at pH 1.2 (HCl), 4.5 (acetate), and 7.4 (phosphate) for 48 hrs.

- Degradation products : Identify via MS/MS fragmentation (e.g., m/z 180.1 from hydrazine cleavage) .

Basic: How to quantify the compound in reaction mixtures?

Reverse-phase HPLC (C8 column, 0.1% TFA/ACN mobile phase) with UV detection at 254 nm. Calibrate with standards (0.1–100 µg/mL, R² > 0.995). Retention time: ~6.2 mins .

Advanced: How to improve aqueous solubility for bioassays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.